molecular formula C14H17N3O2 B7749093 2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one

2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one

Cat. No.: B7749093
M. Wt: 259.30 g/mol
InChI Key: YAWAMAMKRPHBIM-UHFFFAOYSA-N
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Description

2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyaniline group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one typically involves the condensation of 2-hydroxy-5-methylaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the reaction of 2-hydroxy-5-methylaniline with 6-propyl-2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyaniline group may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrimidine ring can also interact with nucleic acids or proteins, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methylaniline: A precursor in the synthesis of the target compound.

    6-propyl-2,4-dichloropyrimidine: Another precursor used in the synthetic route.

    2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: A compound with a similar pyrimidine structure but different substituents.

Uniqueness

2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

2-(2-hydroxy-5-methylanilino)-6-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-4-10-8-13(19)17-14(15-10)16-11-7-9(2)5-6-12(11)18/h5-8,18H,3-4H2,1-2H3,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWAMAMKRPHBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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